molecular formula C17H15ClN2O2 B5330799 3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B5330799
M. Wt: 314.8 g/mol
InChI Key: WTBIDXLNKUOTBH-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-21-15-9-8-13(18)11-14(15)17-19-16(22-20-17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBIDXLNKUOTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with 2-phenylethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic and optical properties, making it a candidate for organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(5-chloro-2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the 2-phenylethyl group. This group can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy in medicinal applications.

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